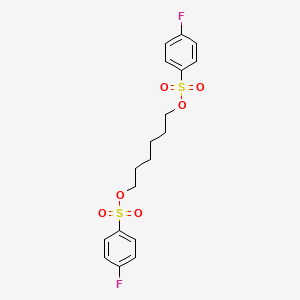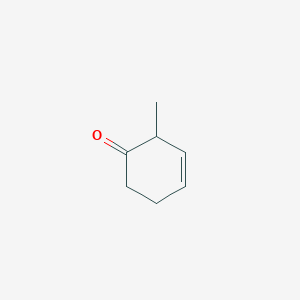
2-Methylcyclohex-3-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylcyclohex-3-en-1-one, also known as 3-Methyl-2-cyclohexen-1-one, is a nonaromatic cyclic ketone with the molecular formula C7H10O and a molecular weight of 110.15 g/mol . This compound is characterized by its medicinal, phenolic, and mild cherry aroma . It is found naturally in various sources such as oil of Mentha pulegium, cocoa, coffee, filbert, sweet corn, dried bonito, katsuobushi, wild rice, and clam .
Preparation Methods
2-Methylcyclohex-3-en-1-one can be synthesized through several methods:
Acid Hydrolysis and Decarboxylation: This method involves the hydrolysis and decarboxylation of the corresponding 4-carbetoxy derivative.
Oxidation: Oxidation of 1-methylcyclohex-1-ene with chromium trioxide in acetic acid.
Cyclization: Cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid.
Chemical Reactions Analysis
2-Methylcyclohex-3-en-1-one undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents like chromium trioxide in acetic acid.
Reduction: It can be reduced to form alcohols under suitable conditions.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Aldol Reactions: It participates in vinylogous aldol reactions with trifluoromethyl ketones, leading to the formation of chiral tertiary alcohols.
Scientific Research Applications
2-Methylcyclohex-3-en-1-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methylcyclohex-3-en-1-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2-Methylcyclohex-3-en-1-one can be compared with other similar compounds:
Cyclohexenone: Similar in structure but lacks the methyl group at the 3-position.
3,5-Dimethyl-2-cyclohexen-1-one: Contains an additional methyl group at the 5-position.
2-Methyl-2-cyclohexen-1-one: Differs in the position of the double bond.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
4982-22-3 |
|---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
2-methylcyclohex-3-en-1-one |
InChI |
InChI=1S/C7H10O/c1-6-4-2-3-5-7(6)8/h2,4,6H,3,5H2,1H3 |
InChI Key |
JEKFIMOQBJSUBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


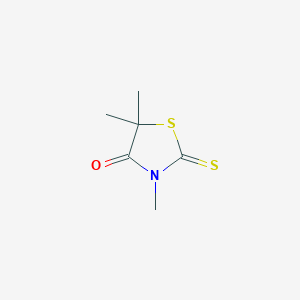


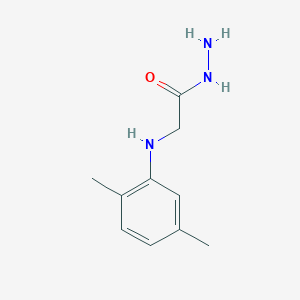
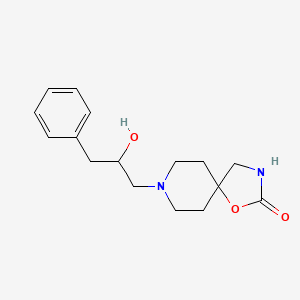
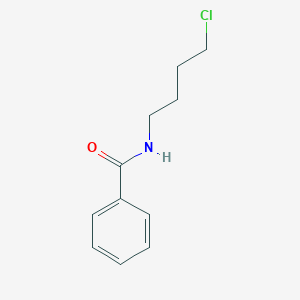
![1-[4-[4-(4-Methoxyphenyl)hexan-3-yl]phenyl]pyrrolidine](/img/structure/B14739145.png)
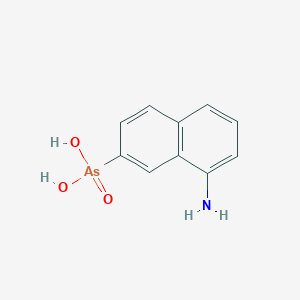

![3-[1-(Dimethylhydrazinylidene)ethyl]aniline](/img/structure/B14739162.png)
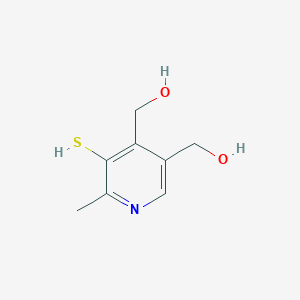
![[Butyl(dimethyl)silyl]methyl acetate](/img/structure/B14739195.png)
